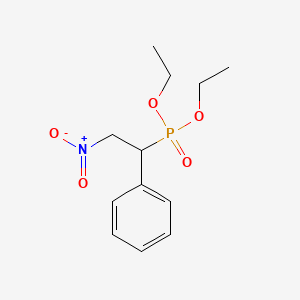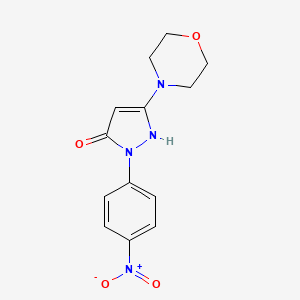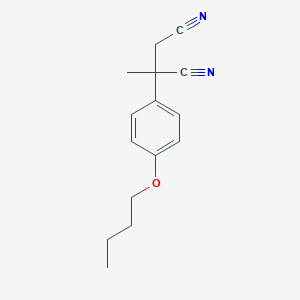![molecular formula C26H28ClN3O7S B11532292 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B11532292.png)
N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide, often referred to as Compound X , belongs to the class of sulfonamides. Sulfonamides are organic compounds containing a sulfonamide functional group (–SO₂NH₂). Compound X features a unique combination of aromatic rings, halogen substitution, and a hydrazinecarbonyl moiety, making it an interesting subject for study.
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps
Hydrazinecarbonyl Derivative Formation:
Aryl Halide Substitution:
Industrial Production: Industrial-scale production of Compound X typically involves optimized synthetic routes, purification steps, and quality control. specific details regarding large-scale manufacturing remain proprietary.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form sulfonyl radicals.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions.
Hydrazone Formation: The hydrazinecarbonyl moiety can react with aldehydes or ketones to form hydrazones.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Hydrazone Formation: Aldehydes or ketones react with hydrazine derivatives.
- Oxidation: Sulfonyl radicals or sulfonamides.
- Reduction: Reduced sulfonamide derivatives.
- Substitution: Various aryl-substituted products.
- Hydrazone Formation: Hydrazones with aldehydes or ketones.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study enzyme inhibition or receptor binding.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its hydrazinecarbonyl moiety and chloro substitution. Similar compounds include other sulfonamides, but none share this precise combination of features.
: Reference 1 (if available) : Reference 2 (if available)
Properties
Molecular Formula |
C26H28ClN3O7S |
|---|---|
Molecular Weight |
562.0 g/mol |
IUPAC Name |
2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H28ClN3O7S/c1-5-37-20-9-6-18(7-10-20)16-28-29-26(31)17-30(22-14-19(27)8-12-23(22)34-2)38(32,33)21-11-13-24(35-3)25(15-21)36-4/h6-16H,5,17H2,1-4H3,(H,29,31)/b28-16+ |
InChI Key |
WODFSJHYDZFYGU-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,6-Difluorobenzyl)sulfanyl]-6-ethoxy-1,3-benzothiazole](/img/structure/B11532214.png)

![N-[(E)-(2,6-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11532219.png)
![5-[(5-Bromo-2-hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11532222.png)

acetyl]hydrazono}butanamide](/img/structure/B11532224.png)
![3,4-dichlorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B11532242.png)
![2-(2,5-dichlorophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532251.png)
![(2Z)-2-{(2E)-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11532257.png)
![N'-[1-(2-furyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B11532275.png)
![2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11532276.png)
![(3Z)-4-bromo-3-[(3-iodo-4-methylphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11532284.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11532291.png)
